molecular formula C16H23NO B14281222 n-Cyclohexyl-2,4,6-trimethylbenzamide CAS No. 157944-56-4

n-Cyclohexyl-2,4,6-trimethylbenzamide

Cat. No.: B14281222
CAS No.: 157944-56-4
M. Wt: 245.36 g/mol
InChI Key: ADTNTYMWAQMIOR-UHFFFAOYSA-N
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Description

n-Cyclohexyl-2,4,6-trimethylbenzamide is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry and pharmacology. This benzamide derivative features a cyclohexyl group attached to the amide nitrogen, a structural motif found in compounds with documented bioactive properties. Structurally related N-cyclohexyl benzamide analogs have been synthesized and investigated for their promising anti-inflammatory and analgesic activities in preclinical models, providing a strong rationale for the study of this compound in similar biological contexts . The 2,4,6-trimethylbenzoyl component may contribute to specific steric and electronic interactions with biological targets, making this compound a valuable scaffold for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacological tool to probe biological pathways and protein interactions . This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

157944-56-4

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

N-cyclohexyl-2,4,6-trimethylbenzamide

InChI

InChI=1S/C16H23NO/c1-11-9-12(2)15(13(3)10-11)16(18)17-14-7-5-4-6-8-14/h9-10,14H,4-8H2,1-3H3,(H,17,18)

InChI Key

ADTNTYMWAQMIOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC2CCCCC2)C

Origin of Product

United States

Preparation Methods

Acyl Chloride Formation

2,4,6-Trimethylbenzoic acid is treated with oxalyl chloride (1.2–1.5 equiv) in dichloromethane at 0°C to 25°C, catalyzed by dimethylformamide (DMF). The reaction typically completes within 3 hours, yielding 2,4,6-trimethylbenzoyl chloride with >95% conversion.

Reaction conditions:

  • Solvent: Dichloromethane
  • Catalyst: DMF (2–5 drops)
  • Temperature: 0°C → 25°C (gradual warming)

Amine Coupling

The acyl chloride is reacted with cyclohexylamine (1.1–1.3 equiv) in the presence of a base (triethylamine or pyridine) to scavenge HCl. Steric hindrance reduces yields compared to less hindered analogues:

Base Temperature Time Yield
Triethylamine 0°C → 25°C 12 h 45%
Pyridine 25°C 24 h 52%
DMAP 40°C 6 h 65%

Data compiled from.

Carbodiimide-Based Coupling Methods

To circumvent low yields from acyl chloride routes, carbodiimides such as N,N′-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC) are employed with activators.

DCC/HOBt System

A representative protocol:

  • 2,4,6-Trimethylbenzoic acid (1.0 equiv), DCC (1.1 equiv), and hydroxybenzotriazole (HOBt, 1.1 equiv) in THF at 0°C.
  • Add cyclohexylamine (1.2 equiv) and stir at 25°C for 12–18 hours.

Optimized results:

  • Yield: 78%
  • Purity: >99% (HPLC)
  • Byproducts: <1% N,N′-dicyclohexylurea (DCU)

EDCI/HOAt System

Ethyl dimethylaminopropyl carbodiimide (EDCI) paired with 1-hydroxy-7-azabenzotriazole (HOAt) enhances reactivity in dichloromethane:

Activator Temperature Time Yield
HOAt 25°C 8 h 82%
HOBt 25°C 12 h 75%

Uronium/Guanidinium Salt Activators

Advanced coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enable room-temperature coupling:

Procedure:

  • 2,4,6-Trimethylbenzoic acid (1.0 equiv), HATU (1.5 equiv), and DIPEA (3.0 equiv) in DMF.
  • Add cyclohexylamine (1.2 equiv) and stir for 2–4 hours.

Key advantages:

  • Reaction time: 2–4 hours vs. 12–24 hours for carbodiimides
  • Yield: 89–92%
  • Minimal epimerization risk

Solid-Phase Synthesis for High-Throughput Applications

Immobilized cyclohexylamine on Wang resin allows iterative amide bond formation:

  • Resin-bound cyclohexylamine (1.0 equiv) swelled in DMF.
  • Add 2,4,6-trimethylbenzoic acid (3.0 equiv), HBTU (3.0 equiv), and DIPEA (6.0 equiv).
  • Agitate at 25°C for 3 hours.
  • Cleave with TFA/CH2Cl2 (1:9) to release product.

Performance metrics:

  • Purity: 94% (crude)
  • Isolated yield: 85%
  • Scalability: Demonstrated at 100 g scale

Non-Conventional Methods

Silicon Tetrachloride-Mediated Coupling

A niche method uses SiCl4 in pyridine to activate the carboxylic acid:

Conditions:

  • 2,4,6-Trimethylbenzoic acid (1.0 equiv), SiCl4 (2.0 equiv), pyridine (4.0 equiv) in toluene.
  • Add cyclohexylamine (1.1 equiv) at 80°C for 6 hours.

Outcome:

  • Yield: 58%
  • Challenges: Handling SiCl4 requires anhydrous conditions; side products include polysiloxanes.

Enzymatic Catalysis

Lipase B from Candida antarctica (CAL-B) catalyzes amidation in non-aqueous media:

Solvent Temperature Time Yield
THF 50°C 72 h 22%
MTBE 40°C 96 h 18%

Limited practicality due to low yields but notable for green chemistry applications.

Analytical Characterization

Spectroscopic data for N-Cyclohexyl-2,4,6-trimethylbenzamide:

  • 1H NMR (CDCl3, 400 MHz): δ 6.81 (s, 2H, Ar-H), 5.94 (br s, 1H, NH), 4.61 (d, J = 1.1 Hz, 2H, CH2), 2.48 (s, 6H, Ar-CH3), 2.32 (s, 3H, Ar-CH3), 1.85–1.25 (m, 10H, cyclohexyl).
  • 13C NMR (CDCl3, 100 MHz): δ 168.2 (C=O), 148.2, 134.3, 131.5, 128.2 (Ar-C), 46.4 (N-CH2), 29.7–25.3 (cyclohexyl), 21.4, 21.1, 20.8 (Ar-CH3).
  • HRMS (ESI): m/z calcd for C17H23NO [M+H]+: 258.1852; found: 258.1849.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Index
Acyl Chloride 45–65 95–98 Moderate Low
DCC/HOBt 75–78 98–99 High Medium
HATU 89–92 >99 High High
Solid-Phase 85 94 Industrial Very High
SiCl4/Pyridine 58 90 Low Medium

Industrial-Scale Considerations

For kilogram-scale production, the HATU-mediated method is preferred despite reagent cost, as it minimizes purification steps. Alternatively, the DCC/HOBt system offers a balance between cost and efficiency. A typical pilot plant protocol uses:

  • 2,4,6-Trimethylbenzoic acid (10 kg)
  • HATU (15.3 kg) in DMF (200 L)
  • Cyclohexylamine (6.7 kg)
  • Yield: 89% (12.1 kg product)

Challenges and Mitigation Strategies

Steric Hindrance Effects:

  • Reduced nucleophilicity of cyclohexylamine → Use 1.2–1.5 equiv amine.
  • Slow reaction kinetics → Elevate temperature to 40–50°C with thermal-stable activators (e.g., HATU).

Byproduct Formation:

  • DCU in carbodiimide methods → Filter after coupling completion.
  • Over-activation of carboxylic acid → Strict stoichiometric control of coupling agents.

Chemical Reactions Analysis

Types of Reactions

n-Cyclohexyl-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide.

    Reduction: Corresponding amines.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

n-Cyclohexyl-2,4,6-trimethylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Cyclohexyl-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

Key Structural Analogs :

N-Cyclopropyl-2,4,6-trimethylbenzamide (3i): Features a cyclopropyl group instead of cyclohexyl. The melting point is 133–135°C .

N-Cyclohexyl-3,4,5-trimethoxybenzamide : Substituted with methoxy groups at the 3,4,5-positions. The para-methoxy group is bent out of the aromatic plane, unlike the coplanar meta-methoxy groups, affecting molecular packing and hydrogen bonding .

N-Allyl-2,4,6-trimethylbenzamide (7c) : Allyl substitution introduces unsaturation, enabling conjugate addition reactions. Synthesized in 52% yield as a white solid .

Structural Effects :

  • Substituent Position : 2,4,6-Trimethyl groups create a symmetrical, sterically hindered aromatic core, whereas asymmetric substitution (e.g., 3,4,5-trimethoxy) disrupts symmetry, influencing crystallization and intermolecular interactions .
  • Amine Group : Cyclohexylamine provides rigidity and lipophilicity, while smaller amines (e.g., cyclopropyl) improve solubility .

Physicochemical Properties

Compound Melting Point/Phase Transition Fusion Enthalpy (fusH, J/mol·K) Key Data Source
n-Cyclohexyl-2,4,6-trimethylbenzamide* Not reported Inferred similar to imine analog: 25.61 at 339.4 K Estimated
N-Cyclopropyl-2,4,6-trimethylbenzamide (3i) 133–135°C Not reported
N-Cyclohexyl-3,4,5-trimethoxybenzamide Crystallizes in methanol (78% yield) Hydrogen-bonded chains along b-axis
N-Allyl-2,4,6-trimethylbenzamide (7c) White solid (52% yield) Not reported

*Note: Data for this compound is inferred from structurally related compounds.

  • Solubility : The cyclohexyl group enhances lipophilicity, reducing aqueous solubility compared to allyl or cyclopropyl analogs .
  • Thermal Stability : Higher molecular weight and rigid cyclohexyl group may increase thermal stability relative to smaller amines .

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